2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-phenylpyridine-3-carboxamide
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Overview
Description
2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-phenylpyridine-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyridine ring substituted with multiple functional groups, making it a versatile molecule for chemical modifications and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-phenylpyridine-3-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyridine Core: The pyridine ring is synthesized through a condensation reaction involving appropriate precursors.
Introduction of Functional Groups: The 4,6-dimethyl and N-phenyl groups are introduced via electrophilic aromatic substitution reactions.
Attachment of the Sulfanyl Group: The sulfanyl group is added through a nucleophilic substitution reaction.
Formation of the Amide Bond: The final step involves the formation of the amide bond between the carboxylic acid group on the pyridine ring and the amine group of the 4-methoxybenzylamine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-phenylpyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-phenylpyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules such as proteins and nucleic acids.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-phenylpyridine-3-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes involved in critical biological pathways, leading to the disruption of cellular processes.
Signal Transduction Pathways: It affects signal transduction pathways by binding to receptors or other signaling molecules, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-ethylpyrimidine Derivatives: These compounds share structural similarities and are also investigated for their anticancer properties.
4-Hydroxy-2-quinolones: These compounds have similar heterocyclic structures and are studied for their pharmaceutical applications.
Uniqueness
2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-phenylpyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical modifications makes it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C24H25N3O3S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]sulfanyl-4,6-dimethyl-N-phenylpyridine-3-carboxamide |
InChI |
InChI=1S/C24H25N3O3S/c1-16-13-17(2)26-24(22(16)23(29)27-19-7-5-4-6-8-19)31-15-21(28)25-14-18-9-11-20(30-3)12-10-18/h4-13H,14-15H2,1-3H3,(H,25,28)(H,27,29) |
InChI Key |
LYKOZFKYNMGGLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)NC2=CC=CC=C2)SCC(=O)NCC3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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